molecular formula C7Cl4FN3 B13683022 2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine

2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine

Cat. No.: B13683022
M. Wt: 286.9 g/mol
InChI Key: NXOXEWIRSXSBHV-UHFFFAOYSA-N
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Description

2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine is a heterocyclic compound characterized by the presence of chlorine and fluorine atoms attached to a pyrido[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine typically involves the chlorination and fluorination of pyrido[4,3-d]pyrimidine derivatives. One common method includes the reaction of pyrido[4,3-d]pyrimidine with chlorine gas in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with hydroxyl or alkoxy groups.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce nitro or sulfonic groups.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which can have different functional groups such as hydroxyl, alkoxy, nitro, or sulfonic groups.

Scientific Research Applications

2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, through its halogenated functional groups. These interactions can lead to the inhibition or activation of biological pathways, resulting in various pharmacological effects. The compound’s high degree of halogenation enhances its lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine is unique due to its specific pattern of halogenation, which imparts distinct electronic and steric properties. These properties make it particularly valuable in applications requiring high reactivity and specificity, such as targeted drug design and advanced material synthesis.

Properties

Molecular Formula

C7Cl4FN3

Molecular Weight

286.9 g/mol

IUPAC Name

2,4,5,7-tetrachloro-8-fluoropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7Cl4FN3/c8-4-1-3(2(12)6(10)14-4)13-7(11)15-5(1)9

InChI Key

NXOXEWIRSXSBHV-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(N=C1Cl)Cl)F)N=C(N=C2Cl)Cl

Origin of Product

United States

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